2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride

CAS No.: 1159826-47-7

Cat. No.: VC3217037

Molecular Formula: C9H13BrClNO

Molecular Weight: 266.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159826-47-7 |

|---|---|

| Molecular Formula | C9H13BrClNO |

| Molecular Weight | 266.56 g/mol |

| IUPAC Name | 2-(4-bromo-3-methoxyphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H12BrNO.ClH/c1-12-9-6-7(4-5-11)2-3-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H |

| Standard InChI Key | YXZWLBQGJTWRTR-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)CCN)Br.Cl |

| Canonical SMILES | COC1=C(C=CC(=C1)CCN)Br.Cl |

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

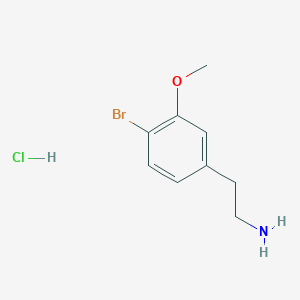

2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride is a phenethylamine derivative with specific bromination and methoxylation patterns. The compound exists in both free base and salt forms, with distinct identifiers for each:

Table 1: Compound Identifiers

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| CAS Number | 113081-51-9 | 1159826-47-7 |

| Systematic Name | 2-(4-bromo-3-methoxyphenyl)ethanamine | 2-(4-bromo-3-methoxyphenyl)ethanamine hydrochloride |

| Molecular Formula | C₉H₁₂BrNO | C₉H₁₂BrNO·HCl |

| Molecular Weight | 230.10 g/mol | 266.56 g/mol (calculated) |

The compound is also known by several synonyms including 4-Bromo-3-methoxyphenethylamine and Benzeneethanamine, 4-bromo-3-methoxy- .

Structural Characteristics

The molecule features a phenethylamine backbone with two key substituents on the phenyl ring: a bromine atom at the para (4) position and a methoxy group at the meta (3) position. This substitution pattern distinguishes it from similar compounds like 2-(3-bromo-4-methoxyphenyl)ethan-1-amine, which has inverted positions of these functional groups .

The structural formula can be represented as:

The amine functionality in the hydrochloride salt exists as a protonated form (NH₃⁺), balanced by a chloride counterion, significantly affecting its physicochemical properties and stability.

Related Compounds

This compound belongs to the broader class of substituted phenethylamines, which includes structurally related molecules with varying patterns of substitution. A particularly close analog is 2-(3-bromo-4-methoxyphenyl)ethan-1-amine, which differs only in the positional arrangement of the bromine and methoxy substituents on the phenyl ring .

Other related compounds include the more complex N-substituted derivatives like the NBOMe series, which feature similar core structures but with additional functional groups .

Physicochemical Properties

Physical State and Appearance

The hydrochloride salt typically presents as a crystalline solid with a white to off-white appearance. Based on similar compounds, it likely has a relatively high melting point characteristic of amine hydrochloride salts .

Molecular Properties

Based on data from the free base form and structurally similar compounds, we can derive or estimate several key molecular properties:

Table 2: Physicochemical Properties

The electronegativity of the bromine and methoxy substitutions affects the electronic distribution within the molecule, influencing its reactivity and binding potential. The hydrochloride salt formation further modifies these properties by creating a charged center at the amine group.

Solubility and Stability

The hydrochloride salt form significantly enhances water solubility compared to the free base, making it preferable for research applications requiring aqueous solutions. Like most amine hydrochlorides, it is expected to have the following solubility profile:

-

High solubility in water and polar protic solvents (methanol, ethanol)

-

Moderate solubility in less polar solvents like acetonitrile

-

Poor solubility in non-polar solvents (hexane, toluene)

The compound is likely stable under standard laboratory conditions but should be stored away from light and moisture to prevent degradation. Based on similar compounds, it may be stored at room temperature but would benefit from refrigeration for long-term storage .

Synthesis and Production

Synthetic Routes

While the search results don't provide specific synthetic routes for this exact compound, approaches used for similar brominated phenethylamines can be inferred. Typical synthetic strategies would likely involve:

-

Starting with appropriately substituted benzaldehyde derivatives

-

Conversion to phenylnitroethene intermediates via Henry reaction

-

Reduction of the nitro group to yield the primary amine

-

Salt formation with hydrogen chloride to produce the hydrochloride salt

Analytical Characterization

Chromatographic Methods

Based on analytical approaches used for similar compounds, effective chromatographic methods would include:

-

HPLC: Reversed-phase HPLC with C18 columns and moderately polar mobile phases (acetonitrile/water mixtures with appropriate buffers)

-

GC-MS: Following derivatization to improve volatility, particularly for the free base form

-

LC-MS/MS: Particularly useful for detection in complex matrices or biological samples

These methods would need to be optimized specifically for this compound to ensure accurate identification and quantification.

Detection in Biological Samples

While specific methods for this compound aren't detailed in the search results, approaches similar to those used for related phenethylamines would likely be effective. This would typically involve:

-

Sample preparation via liquid-liquid extraction or solid-phase extraction

-

Analysis using LC-MS/MS or GC-MS with appropriate internal standards

-

Validation of methods for parameters such as limit of detection, limit of quantification, and matrix effects

High-resolution mass spectrometry would be particularly valuable for unambiguous identification .

Biological Activity and Applications

Pharmacological Properties

-

Serotonergic receptors

-

Adrenergic receptors

-

Monoamine transporters

The specific substitution pattern would influence receptor selectivity and potency, but definitive statements about activity would require dedicated pharmacological studies.

Structure-Activity Relationships

The positioning of the bromine and methoxy substituents on the phenyl ring is a critical determinant of biological activity in phenethylamines. The 4-bromo-3-methoxy substitution pattern creates a unique electronic and steric profile that would affect:

Comparative studies with the positional isomer (3-bromo-4-methoxy) and other related compounds would be valuable for establishing structure-activity relationships .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume